molecular formula C12H10N4 B8453699 Benzo[f][1,7]naphthyridine-5,8-diamine

Benzo[f][1,7]naphthyridine-5,8-diamine

Cat. No.: B8453699
M. Wt: 210.23 g/mol
InChI Key: FDIURDGLGWEADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[f][1,7]naphthyridine-5,8-diamine is a high-purity chemical reagent designed for research and development applications. The benzo[f][1,7]naphthyridine scaffold is a subject of significant interest in medicinal chemistry and materials science, recognized for its structural resemblance to biologically active alkaloids and its potential as a core building block for novel compounds . The 5,8-diamine substitution pattern on this fused heteroaromatic system makes it a versatile synthetic intermediate, particularly for constructing more complex molecular architectures. The benzo[f][1,7]naphthyridine core structure is found in a range of natural products and synthetic molecules with demonstrated biological activities . For instance, novel benzo[f][1,7]naphthyridine alkaloids have been isolated from microbial sources such as Streptomyces albogriseolus , highlighting the natural occurrence and bio-relevance of this structural motif . In synthetic chemistry, related naphthyridine derivatives are extensively investigated for their utility. For example, 1,6-naphthyridin-7(6H)-ones are studied as potential fluorescent nucleoside analogues due to their solvatochromic properties and high quantum yields, suggesting the broader naphthyridine family's application in developing molecular probes . Similarly, efficient, regioselective multi-component synthetic protocols have been developed for other naphthyridine derivatives, underscoring the chemical versatility of this class of compounds . Researchers may explore this compound as a key precursor in the synthesis of new pharmaceutical candidates, organic electronic materials, or fluorescent tags. The diamine functionality allows for further derivatization, facilitating the exploration of structure-activity relationships. This product is intended for laboratory research purposes by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

benzo[f][1,7]naphthyridine-5,8-diamine

InChI

InChI=1S/C12H10N4/c13-7-3-4-8-9-2-1-5-15-11(9)12(14)16-10(8)6-7/h1-6H,13H2,(H2,14,16)

InChI Key

FDIURDGLGWEADH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=CC(=CC3=NC(=C2N=C1)N)N

Origin of Product

United States

Ii. Synthetic Methodologies for Benzo F 1 2 Naphthyridines and Their Diamine Analogues

General Synthetic Strategies for Benzo[f]researchgate.netresearchgate.netnaphthyridine Core Structures

The construction of the tetracyclic benzo[f] researchgate.netresearchgate.netnaphthyridine core is primarily achieved through methods that build the final pyridine (B92270) ring onto a pre-existing quinoline (B57606) or isoquinoline (B145761) framework, or through convergent approaches that assemble multiple rings in a single sequence. These strategies can be broadly categorized into cascade and multi-component reactions, and annulation or cyclization protocols.

Cascade and multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from simple precursors in a single operation, thereby enhancing efficiency and atom economy. researchgate.net Several such strategies have been developed for the synthesis of benzo[f] researchgate.netresearchgate.netnaphthyridine derivatives.

A notable and innovative approach to synthesizing 5-aryl-substituted benzo[f] researchgate.netresearchgate.netnaphthyridines involves a microwave-assisted, one-pot cascade process. rsc.org This process begins with a three-component Ugi reaction (Ugi-3CR), which involves the condensation of an amine, a carbonyl compound (aldehyde), and an isocyanide. researchgate.net The resulting Ugi adduct is designed to contain both aza-diene and dienophile functionalities, setting the stage for a subsequent intramolecular aza-Diels-Alder cycloaddition. rsc.org

Table 1: Synthesis of 5-Aryl-benzo[f] researchgate.netresearchgate.netnaphthyridines via Ugi-Cascade Process rsc.orgrsc.org

EntryAldehyde (Ar-CHO)ProductYield (%)
1Benzaldehyde5-Phenyl-benzo[f] researchgate.netresearchgate.netnaphthyridine derivative64
24-Methylbenzaldehyde5-(p-Tolyl)-benzo[f] researchgate.netresearchgate.netnaphthyridine derivative55
34-Methoxybenzaldehyde5-(4-Methoxyphenyl)-benzo[f] researchgate.netresearchgate.netnaphthyridine derivative41
44-Chlorobenzaldehyde5-(4-Chlorophenyl)-benzo[f] researchgate.netresearchgate.netnaphthyridine derivative45
54-Bromobenzaldehyde5-(4-Bromophenyl)-benzo[f] researchgate.netresearchgate.netnaphthyridine derivative38
64-Nitrobenzaldehyde5-(4-Nitrophenyl)-benzo[f] researchgate.netresearchgate.netnaphthyridine derivative26
72-Chlorobenzaldehyde5-(2-Chlorophenyl)-benzo[f] researchgate.netresearchgate.netnaphthyridine derivative17
81-Naphthaldehyde5-(Naphthalen-1-yl)-benzo[f] researchgate.netresearchgate.netnaphthyridine derivative34

The Friedländer annulation is a classical and widely used method for synthesizing quinolines and their fused analogues. researchgate.net The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone). osi.lv While direct applications of the Friedländer reaction for the specific benzo[f] researchgate.netresearchgate.netnaphthyridine isomer are not extensively detailed in recent literature, it is a principal strategy for constructing related benzo[b] researchgate.netnih.govnaphthyridine and other isomeric systems. rsc.org For instance, the reaction of 3-aminoquinaldehyde with 2-acetylpyridine (B122185) yields a benzo[b] researchgate.netnih.govnaphthyridine derivative. rsc.org The general applicability of this reaction suggests its potential for synthesizing appropriately substituted benzo[f] researchgate.netresearchgate.netnaphthyridines, provided suitable 3-aminoquinoline (B160951) precursors with carbonyl functionality at the 4-position are available. osi.lvrsc.org

The Povarov reaction, a type of aza-Diels-Alder reaction, is a three-component reaction between an aniline (B41778), an aldehyde, and an activated alkene (dienophile) to form tetrahydroquinoline derivatives. ekb.eg This method can be adapted for the synthesis of complex fused heterocyclic systems. For example, an iron(III) chloride-catalyzed Povarov reaction has been used for the efficient synthesis of dibenzo[b,f] researchgate.netresearchgate.net-naphthyridines. researchgate.net Although this example pertains to a different isomer, the underlying principle of forming a pyridine ring through a [4+2] cycloaddition is a viable strategy that could potentially be adapted for the benzo[f] researchgate.netresearchgate.netnaphthyridine scaffold.

Driven by the principles of green chemistry, "on-water" reactions have emerged as an environmentally benign synthetic approach. These reactions often exhibit enhanced rates and selectivities compared to those in organic solvents. A regioselective, one-pot, multi-component protocol has been developed for the synthesis of benzo[c]pyrazolo researchgate.netnih.govnaphthyridine derivatives using water as the solvent. rsc.orgrsc.org This reaction proceeds through a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization steps. rsc.orgrsc.org While this specific example does not yield the benzo[f] researchgate.netresearchgate.netnaphthyridine isomer, it showcases the potential of using multi-component strategies in aqueous media to construct complex naphthyridine frameworks with high regioselectivity and good to excellent yields. rsc.orgrsc.org

Annulation and cyclization reactions are fundamental strategies for building ring systems. For benzo[f] researchgate.netresearchgate.netnaphthyridines, these often involve forming the final pyridine ring onto a quinoline precursor.

A typical and traditional methodology for synthesizing the benzo[f] researchgate.netresearchgate.netnaphthyridine core involves a Skraup-type intramolecular cyclization. rsc.org The classical Skraup reaction is used to synthesize quinolines by heating an aniline with sulfuric acid, glycerol (B35011), and an oxidizing agent. researchgate.net This method can be adapted to form fused pyridine rings. For benzo[f] researchgate.netresearchgate.netnaphthyridines, the synthesis would start from a corresponding 3-aminoquinoline derivative, which undergoes cyclization with glycerol under acidic conditions to form the final ring. rsc.org Similarly, modified Skraup reactions have been employed to produce various naphtho-naphthyridines from aminobenzoquinolines. nih.gov

Intermolecular cascade annulations represent another powerful strategy. While specific examples for the benzo[f] researchgate.netresearchgate.netnaphthyridine system are scarce, this approach has been used to create other isomers like dihydrobenzo[b] researchgate.netnaphthyridine derivatives. These reactions can proceed via a sequence of steps such as Michael addition followed by an intramolecular SNAr process, effectively building the fused ring system in a controlled manner. nih.gov

Aza-Wittig Reaction

The Aza-Wittig reaction serves as a powerful tool in organic chemistry for the formation of imines from carbonyl compounds and iminophosphoranes. wikipedia.org Its intramolecular variant is particularly valuable for the synthesis of nitrogen-containing heterocycles, proceeding under mild, neutral conditions which tolerate a wide array of functional groups. utexas.edu While not yet ubiquitously applied to the benzo[f] nih.govnih.govnaphthyridine core, its principles offer a robust strategy for the ring-closing step in its synthesis.

The reaction mechanism is analogous to the standard Wittig reaction. wikipedia.org It typically begins with the preparation of an organic azide (B81097), which reacts with a phosphine (B1218219) (commonly triphenylphosphine) in what is known as the Staudinger reaction to form an iminophosphorane (an aza-ylide). researchgate.net In an intramolecular aza-Wittig reaction, a precursor molecule is designed to contain both the iminophosphorane and a carbonyl group (such as an aldehyde or ketone). The nucleophilic nitrogen of the iminophosphorane attacks the electrophilic carbonyl carbon, leading to a four-membered oxazaphosphetane intermediate. This intermediate then collapses, eliminating a phosphine oxide (e.g., triphenylphosphine (B44618) oxide), to form a new carbon-nitrogen double bond (imine) within a newly formed ring. wikipedia.orgutexas.edu

For the synthesis of a benzo[f] nih.govnih.govnaphthyridine, a hypothetical precursor could be a 2-azido-functionalized quinoline bearing an aldehyde at the 3-position. Upon treatment with triphenylphosphine, the azide would be converted to the corresponding iminophosphorane. A subsequent intramolecular reaction would lead to the cyclization and formation of the third ring of the benzo[f] nih.govnih.govnaphthyridine system. This strategy highlights the reaction's potential for constructing complex heterocyclic frameworks. utexas.edu

Directed Synthesis of Benzo[f]nih.govnih.govnaphthyridine Diamine Analogues

The synthesis of the target compound, Benzo[f] nih.govnih.govnaphthyridine-5,8-diamine, requires specific methods for introducing amino groups at defined positions on the heterocyclic core. This is typically achieved by designing precursors that contain functional groups amenable to conversion into amines.

The introduction of amino groups onto an aromatic or heteroaromatic ring is a fundamental transformation in organic synthesis. For the benzo[f] nih.govnih.govnaphthyridine system, two primary strategies are considered for installing amines at the C-5 and C-8 positions: nucleophilic aromatic substitution and the reduction of nitro groups.

Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a leaving group, typically a halide, by a nucleophile. wikipedia.org The pyridine rings within the naphthyridine core are inherently electron-deficient, which activates them towards nucleophilic attack, especially when further activated by electron-withdrawing groups. wikipedia.orglibretexts.org A plausible synthetic route would involve the preparation of a 5,8-dihalo-benzo[f] nih.govnih.govnaphthyridine precursor. This precursor could then be subjected to amination using ammonia (B1221849) or a protected amine source as the nucleophile. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com Subsequent elimination of the halide ion restores aromaticity and yields the aminated product. This approach has been successfully applied to the synthesis of 5,7-diamino-1,6-naphthyridines from their corresponding ditriflate precursors, demonstrating the viability of SNAr on related scaffolds. acs.org

Reduction of Nitro Groups: A classic and highly reliable method for introducing aromatic amino groups is through the reduction of precursor nitro compounds. wikipedia.org This strategy would begin with the synthesis of 5,8-dinitro-benzo[f] nih.govnih.govnaphthyridine. The dinitro derivative can then be reduced to the corresponding diamine. A wide variety of reagents are effective for this transformation, including catalytic hydrogenation (e.g., using palladium-on-carbon), or chemical reduction with metals in acidic media (e.g., iron, tin, or zinc with HCl), or reagents like sodium hydrosulfite. wikipedia.orgstackexchange.com This method is advantageous due to the strong electron-withdrawing nature of the nitro group, which can facilitate certain synthetic steps leading to the precursor, and the generally high yields and clean conversions of the reduction step.

The successful synthesis of Benzo[f] nih.govnih.govnaphthyridine-5,8-diamine is critically dependent on the rational design of precursors and the strategic use of functional group interconversions (FGI). The core strategy involves constructing the main heterocyclic framework first, followed by manipulation of functional groups to install the desired amino moieties.

To prepare a 5,8-dihalo precursor for an SNAr approach, one might first synthesize a 5,8-dihydroxy-benzo[f] nih.govnih.govnaphthyridine. The hydroxyl groups, which can be introduced through various cyclization strategies, can then be converted to good leaving groups like chlorides or bromides. Reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are commonly used for converting heterocyclic hydroxyl compounds into their corresponding chloro derivatives. This type of transformation is a key step in the functionalization of many naphthyridine and quinoline systems. researchgate.net

For the nitro-reduction pathway, the 5,8-dinitro-benzo[f] nih.govnih.govnaphthyridine precursor can be prepared by direct nitration of the parent benzo[f] nih.govnih.govnaphthyridine core using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The positions of nitration would be directed by the electronic properties of the tricyclic system. FGIs are essential throughout these sequences, allowing for the conversion of one functional group into another to facilitate subsequent reaction steps or to install the final desired functionality.

Advanced Synthetic Methodologies and Reaction Conditions

Modern synthetic chemistry increasingly relies on advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields. These methodologies are particularly useful for the construction of complex molecules like benzo[f] nih.govnih.govnaphthyridines.

Microwave-Assisted Organic Synthesis (MAOS) has become a standard tool for accelerating a wide range of organic reactions. dergipark.org.trjocpr.com The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. jocpr.com This technology has been successfully applied to the synthesis of 5-aryl-benzo[f] nih.govnih.govnaphthyridines. researchgate.netmdpi.com In one reported method, a one-pot cascade process involving an Ugi three-component reaction followed by an intramolecular aza-Diels-Alder cycloaddition was performed under microwave irradiation to construct the complex heterocyclic system. researchgate.net The use of microwaves in this context demonstrates its utility in facilitating multi-step, one-pot reactions that are central to building molecular complexity efficiently. researchgate.netjchps.com

Reaction TypeHeating MethodTimeYield (%)Reference
Ugi-3CR/Aza-Diels-AlderMicrowave15 min17-64 researchgate.net, mdpi.com
Friedländer CondensationConventionalSeveral hoursVariable nih.gov
Skraup SynthesisConventionalSeveral hoursVariable nih.gov

This table provides a comparative overview of reaction conditions for synthesizing benzonaphthyridine-related scaffolds.

The optimization of catalysts and reagents is crucial for the efficient synthesis of benzo[f] nih.govnih.govnaphthyridine and its analogues. A variety of catalytic systems are employed to facilitate key bond-forming and cyclization steps.

Transition Metal Catalysis: Palladium and copper catalysts are preeminent in modern organic synthesis for the formation of carbon-nitrogen bonds. utexas.edumdpi.com Reactions such as the Buchwald-Hartwig amination provide a powerful alternative to classical SNAr for introducing amino groups onto aryl and heteroaryl halides. ibs.re.kr These catalyzed reactions often proceed under milder conditions and with greater functional group tolerance. nih.gov For instance, the palladium-catalyzed amination of a 5,8-dihalo-benzo[f] nih.govnih.govnaphthyridine precursor would be a state-of-the-art method for synthesizing the target diamine. uni-rostock.de Furthermore, iron(III) chloride (FeCl₃) has been used as a Lewis acid catalyst in Povarov reactions to synthesize related dibenzo- nih.govnih.gov-naphthyridines, highlighting the role of transition metals in constructing the core scaffold. researchgate.net

Acid/Base Mediated Reactions: The formation of the benzo[f] nih.govnih.govnaphthyridine ring system often involves acid or base-mediated cyclization and condensation reactions. Classic named reactions like the Skraup or Friedländer syntheses, which are used to build quinoline and naphthyridine rings, typically require acidic (e.g., H₂SO₄) or basic (e.g., NaOH, K₂CO₃) conditions. nih.gov In modern syntheses, acid catalysis is also employed in the final aromatization step. For example, after an aza-Diels-Alder cycloaddition to form a bridged intermediate, treatment with an acid like trifluoroacetic acid (TFA) can trigger a dehydration/oxidation cascade to yield the final, fully aromatic benzo[f] nih.govnih.govnaphthyridine product. mdpi.com The choice of acid or base, solvent, and temperature is critical and requires careful optimization to achieve high yields. uni-rostock.de

Catalyst/ReagentReaction TypeRoleReference
Pd(PPh₃)₄C-N Coupling (Amination)Catalyst uni-rostock.de
FeCl₃Povarov ReactionLewis Acid Catalyst researchgate.net
H₂SO₄Skraup SynthesisAcid Catalyst/Dehydrating Agent nih.gov
K₂CO₃Condensation/CouplingBase uni-rostock.de
Trifluoroacetic Acid (TFA)AromatizationAcid Catalyst mdpi.com

This table summarizes various catalyst and reagent systems used in the synthesis of benzonaphthyridines and related heterocycles.

Green Chemistry Approaches

The principles of green chemistry, which encourage the use of efficient and environmentally benign synthetic methods, have been increasingly applied to the synthesis of complex heterocyclic systems like naphthyridines. Methodologies such as microwave-assisted synthesis and "on-water" reactions represent significant advancements over classical, often harsh, synthetic conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and higher product purity. jchps.comjocpr.com For the benzo[f] mdpi.comontosight.ainaphthyridine scaffold, a notable green approach involves a microwave-assisted, cascade-like one-pot process. mdpi.comresearchgate.net This process combines a Ugi three-component reaction (Ugi-3CR) with an intramolecular aza-Diels-Alder cycloaddition, followed by an aromatization step to yield 5-aryl-benzo[f] mdpi.comontosight.ainaphthyridines. mdpi.comnih.gov This method avoids harsh reagents and lengthy multi-step procedures often associated with traditional syntheses like the Skraup-type cyclization. mdpi.com The use of microwave irradiation accelerates the reaction, making it a more energy-efficient and rapid pathway to the core structure. jchps.comresearchgate.net

Another green strategy involves performing reactions in water, which is a safe, non-toxic, and inexpensive solvent. An efficient and environmentally benign protocol has been developed for the synthesis of benzo[c]pyrazolo ontosight.ainih.govnaphthyridine derivatives, an isomeric system, through a regioselective multi-component "on-water" reaction. nih.govresearchgate.net This reaction proceeds by fusing isatin, malononitrile, and 3-aminopyrazole (B16455) in water, followed by base-induced cyclization and aromatization, offering good to excellent yields. nih.gov Such catalyst-free, on-water fusion methods highlight a sustainable pathway for constructing complex fused naphthyridines and could be adapted for the synthesis of benzo[f] mdpi.comontosight.ainaphthyridine analogues. nih.govnih.gov

Derivatization and Structural Modification of the Benzo[f]mdpi.comontosight.ainaphthyridine System

Aryl and Alkyl Substitutions

Synthesis of 5-Aryl-benzo[f] mdpi.comontosight.ainaphthyridines
EntryAryl Substituent (Ar)Overall Yield (%)
1C₆H₅64
24-MeC₆H₄55
34-MeOC₆H₄43
44-FC₆H₄38
54-ClC₆H₄34
64-BrC₆H₄26
74-NO₂C₆H₄37
82-Naphthyl41

While direct alkylation studies on the benzo[f] mdpi.comontosight.ainaphthyridine-5,8-diamine are not extensively detailed, methodologies applied to related systems provide insight into potential synthetic routes. For instance, the synthesis of N-alkyl-substituted dibenzo[c,h] mdpi.comacs.org-naphthyridines has been explored in the context of developing novel therapeutic agents. nih.gov Similarly, one-pot syntheses of 7-alkyl and aryl substituted dibenzo[b,h] mdpi.comacs.orgnaphthyridines from 4-chloro-2-methylquinolines and substituted aminoketones have been reported, demonstrating feasible strategies for C-alkylation on the broader benzonaphthyridine framework. tandfonline.com

Formation of Fused Polyheterocyclic Systems (e.g., Pyrazolo-annulated, Pyrrolidinetrione-fused)

Annulation, the formation of a new ring fused to an existing one, is a powerful strategy for creating complex polyheterocyclic systems with novel properties. The benzo[f] mdpi.comontosight.ainaphthyridine core can serve as a scaffold for such elaborations.

Pyrazolo-annulated Systems: The fusion of a pyrazole (B372694) ring to a naphthyridine core can be achieved through green synthetic methods. A regioselective, one-pot, multi-component synthesis has been developed for creating benzo[c]pyrazolo ontosight.ainih.govnaphthyridine derivatives. nih.gov This "on-water" reaction involves the condensation of isatin, malononitrile, and 3-aminopyrazole, which proceeds through a series of steps including Knoevenagel condensation, Michael addition, basic hydrolysis, cyclization, and aromatization to yield the fused product. nih.govresearchgate.net This approach offers an environmentally friendly route to pyrazolo-fused naphthyridines. The bifunctional nature of some pyrazolopyridine intermediates allows them to be used as key synthons for preparing further fused pyrazolo-pyrido-pyrimidine derivatives through reactions with reagents like formic acid or ammonium (B1175870) thiocyanate. psu.edu

Pyrrolidinetrione-fused Systems: The synthesis of dihydrobenzo[b] mdpi.comresearchgate.netnaphthyridine-ylidene-pyrrolidinetriones has been accomplished through an intermolecular cascade annulation pathway. nih.gov This metal-free approach involves the reaction of aminomaleimides with quinoline chalcones. The mechanism proceeds via a 1,4-Michael addition followed by a cascade involving aniline fragment transfer and SNAr processes. nih.gov This methodology demonstrates a viable strategy for fusing a pyrrolidinetrione ring system to a benzonaphthyridine core, creating complex pharmacophores with potential applications in drug discovery and as fluorescent dyes. nih.gov

Examples of Fused Polyheterocyclic Synthesis
Fused SystemKey ReactantsSynthetic ApproachKey Features
Benzo[c]pyrazolo ontosight.ainih.govnaphthyridinesIsatin, Malononitrile, 3-AminopyrazoleOne-pot, multi-component reaction"On-water" green synthesis, regioselective. nih.gov
Dihydrobenzo[b] mdpi.comresearchgate.netnaphthyridine-ylidene-pyrrolidinetrionesAminomaleimides, Quinoline chalconesIntermolecular cascade annulationMetal-free, good functional group tolerance. nih.gov

Side-Chain Modifications and Linker Incorporations

Modifying or incorporating side chains and linkers onto the benzo[f] mdpi.comontosight.ainaphthyridine scaffold is crucial for developing targeted therapeutic agents and functional materials. Side chains can significantly influence a molecule's solubility, pharmacokinetic properties, and binding affinity to biological targets. ontosight.aiacs.org

Studies on related dibenzo[c,h] mdpi.comacs.orgnaphthyridin-6-ones have demonstrated the impact of side-chain modifications at the N-5 position. For example, the introduction of various 5-[2-(N,N-dialkylaminoethyl)] substituents has been shown to produce potent topoisomerase I-targeting agents. nih.gov Further modification of these N-alkyl groups with electron-withdrawing substituents like trifluoromethyl or cyano groups was found to negatively affect the ease of formulation due to decreased basicity and solubility, highlighting the delicate structure-activity relationships involved in side-chain design. nih.gov

The naphthyridine core itself can be elaborated to act as a linker for constructing larger molecular architectures, such as bridging ligands for metal complexes. The 1,5-naphthyridine (B1222797) molecule, for instance, has been functionalized using methodologies like Stille coupling and Friedländer condensation to create new bidentate and tridentate ligands. nih.gov These ligands have been used to prepare mono- and dinuclear Ru(II) complexes. The incorporation of the naphthyridine linker allows for electronic communication between metal centers, a property that can be tuned by the choice of the linker and its substitution pattern. nih.gov These principles of side-chain and linker chemistry are directly applicable to the benzo[f] mdpi.comontosight.ainaphthyridine system for applications in medicinal chemistry and materials science.

Iii. Structural Elucidation and Conformational Analysis of Benzo F 1 2 Naphthyridine Derivatives

Advanced Spectroscopic Characterization

Spectroscopic methods provide invaluable insights into the molecular structure, bonding, and electronic properties of benzo[f] nih.govemerypharma.comnaphthyridine derivatives in both solution and the solid state.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex heterocyclic systems like benzo[f] nih.govemerypharma.comnaphthyridine-5,8-diamine. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved.

In the ¹H NMR spectrum of a novel 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] nih.govemerypharma.comnaphthyridine-2-one, the aromatic region displayed a characteristic four-proton spin system with signals at δH 8.63 (d, J = 8.3 Hz), 7.98 (d, J = 8.4 Hz), 7.72 (dd, J = 8.4, 1.1 Hz), and 7.68 (dd, J = 8.3, 1.1 Hz), along with an aromatic singlet at δH 7.28 ppm. For the parent benzo[f] nih.govemerypharma.comnaphthyridine-5,8-diamine, the protons of the benzo ring and the naphthyridine core would exhibit distinct chemical shifts influenced by the electron-donating amino groups.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a substituted benzo[f] nih.govemerypharma.comnaphthyridine derivative, seventeen aromatic carbon signals were observed, which supports the presence of the core ring system. The chemical shifts of the carbons directly attached to the amino groups in benzo[f] nih.govemerypharma.comnaphthyridine-5,8-diamine would be significantly shifted upfield due to the shielding effect of the nitrogen lone pairs.

Two-dimensional NMR techniques are crucial for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the aromatic rings. For instance, a key NOE correlation between H-9 and H-4 has been used to confirm the benzo[f] nih.govemerypharma.comnaphthyridine portion of a complex derivative. ias.ac.in

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the different fragments of the molecule. For example, in a related naphthyridone, HMBC was used to assign quaternary carbon signals.

By systematically analyzing the data from these NMR experiments, a detailed and unambiguous structural assignment of benzo[f] nih.govemerypharma.comnaphthyridine-5,8-diamine and its derivatives can be accomplished.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Benzo[f] nih.govemerypharma.comnaphthyridine Derivative

Position δH (ppm), Multiplicity, J (Hz) δC (ppm)
1 - 162.8
2 - 160.7
3 - 120.3
4 7.28, s 108.8
4a - 139.7
5 8.63, d, 8.3 148.9
6 7.68, dd, 8.3, 1.1 125.1
6a - 132.8
7 - 129.5
8 - 124.9
9 7.72, dd, 8.4, 1.1 129.0
10 7.98, d, 8.4 136.4
10a - 145.7
10b - 119.9

Data is for 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] nih.govemerypharma.comnaphthyridine-2-one. ias.ac.in

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For a complex derivative of benzo[f] nih.govemerypharma.comnaphthyridine, IR absorptions at 3427, 1631, 1609, and 1562 cm⁻¹ suggested the presence of hydroxyl, amide carbonyl, and aromatic groups, respectively. ias.ac.in In the case of benzo[f] nih.govemerypharma.comnaphthyridine-5,8-diamine, the FTIR spectrum would be expected to show distinct absorption bands corresponding to the N-H stretching vibrations of the primary amino groups, typically in the range of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic heterocyclic core would appear in the 1500-1650 cm⁻¹ region, while the aromatic C-H stretching and bending vibrations would be observed around 3000-3100 cm⁻¹ and 600-900 cm⁻¹, respectively.

Table 2: Expected FTIR Absorption Ranges for Benzo[f] nih.govemerypharma.comnaphthyridine-5,8-diamine

Functional Group Vibration Type Expected Frequency Range (cm⁻¹)
Amino (N-H) Stretching 3300 - 3500
Aromatic (C-H) Stretching 3000 - 3100
Aromatic (C=C/C=N) Stretching 1500 - 1650
Aromatic (C-H) Bending (out-of-plane) 600 - 900

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental composition. For a novel benzo[f] nih.govemerypharma.comnaphthyridine alkaloid, its molecular formula was determined to be C₂₄H₂₆N₄O₅ on the basis of HRESIMS analysis (m/z 451.2043 [M+H]⁺). ias.ac.in This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, valuable structural information can be obtained. For benzo[f] nih.govemerypharma.comnaphthyridine-5,8-diamine, fragmentation would likely involve cleavages within the heterocyclic ring system and loss of small neutral molecules such as HCN or NH₃, providing further confirmation of the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

Table 3: Representative Crystallographic Data for a Benzo[b] nih.govorganicchemistrydata.orgnaphthyridine Derivative

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.345(2)
b (Å) 14.123(3)
c (Å) 17.019(4)
α (°) 90
β (°) 90
γ (°) 90

Data for 10-chloro-1-phenylethynyl-2-benzyl-1,2,3,4-tetrahydrobenzo[b] nih.govorganicchemistrydata.orgnaphthyridine. nih.gov

Mechanistic Insights into Aromatization and Tautomeric Equilibria

The synthesis of the fully aromatic benzo[f] nih.govemerypharma.comnaphthyridine core often proceeds through a precursor that is subsequently aromatized. One reported method involves an acid-catalyzed dehydration and oxidation of an oxa-bridged tetrahydro-benzo[f] nih.govemerypharma.comnaphthyridine intermediate to yield the final aromatic product. mdpi.com This process highlights the thermodynamic stability of the fully conjugated aromatic system.

For benzo[f] nih.govemerypharma.comnaphthyridine-5,8-diamine, the presence of amino groups introduces the possibility of tautomerism. The compound can exist in equilibrium between the diamino form and various imino tautomers. Studies on other 2,7-disubstituted 1,8-naphthyridines have shown that in the solid state, the "diamino" tautomer is favored. nih.govmdpi.com Computational studies, such as Density Functional Theory (DFT), can be employed to calculate the relative energies of the different tautomers and predict the most stable form in both the gas phase and in solution. researchgate.net The position of the tautomeric equilibrium can be influenced by factors such as solvent polarity and the electronic nature of substituents on the ring system.

Conformational Analysis and Stereochemical Considerations

For the planar and aromatic benzo[f] nih.govemerypharma.comnaphthyridine-5,8-diamine, conformational flexibility is limited to the rotation of the amino groups around the C-N bonds. However, in substituted or partially saturated derivatives, the conformational landscape can be more complex. For instance, in tetrahydro-benzo[b] nih.govorganicchemistrydata.orgnaphthyridine derivatives, the saturated ring can adopt different conformations, such as a chair or boat form, which can be investigated using NMR spectroscopy and computational modeling. nih.gov

Stereochemical considerations become important when chiral centers are introduced into the molecule. For example, substitution at a non-aromatic carbon atom can lead to the formation of enantiomers or diastereomers. The determination of the absolute and relative stereochemistry of such derivatives is crucial and can be achieved through techniques like X-ray crystallography of a single crystal or by using chiral chromatography and spectroscopic methods in conjunction with theoretical calculations. nih.gov Computational methods, such as DFT, can be used to model the different conformers and calculate their relative energies, providing insights into the most stable three-dimensional structures. ias.ac.inresearchgate.net

Iv. Computational and Theoretical Studies on Benzo F 1 2 Naphthyridine 5,8 Diamine and Analogues

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity)

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of Benzo[f] nih.govscirp.orgnaphthyridine systems. DFT calculations allow for the optimization of molecular geometries and the determination of electronic structures, which are crucial for predicting chemical behavior. jmaterenvironsci.com

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO-HOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

From these FMO energy values, several global quantum molecular descriptors can be calculated to quantify reactivity:

Chemical Hardness (η): Measures resistance to change in electron distribution.

Chemical Softness (σ): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electronegativity (χ): Describes the power of an atom or group to attract electrons.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): Measures the energy stabilization when a system acquires additional electronic charge. researchgate.net

Studies on related heterocyclic systems, such as benzonaphthyridine and chromenonaphthyridine analogues, have successfully employed DFT methods, often using the B3LYP functional with basis sets like 6-311G(d,p), to accurately predict these properties. researchgate.net These calculations provide a theoretical framework for understanding the reactivity of the Benzo[f] nih.govscirp.orgnaphthyridine core and how substitutions, such as the diamine groups in the target molecule, modulate its electronic character.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for a Model Naphthyridine Analogue.
ParameterFormulaTypical Calculated Value (eV)Interpretation
HOMO EnergyE_HOMO-6.2Electron-donating capability
LUMO EnergyE_LUMO-2.5Electron-accepting capability
Energy Gap (ΔE)E_LUMO - E_HOMO3.7Chemical reactivity and stability
Electronegativity (χ)-(E_HOMO + E_LUMO) / 24.35Electron-attracting tendency
Chemical Hardness (η)(E_LUMO - E_HOMO) / 21.85Resistance to charge transfer

Note: Values are hypothetical and for illustrative purposes, based on typical results for similar heterocyclic systems.

Molecular Modeling and Docking Studies for Interaction Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For Benzo[f] nih.govscirp.orgnaphthyridine analogues, docking studies are instrumental in predicting their potential interactions with biological targets, such as enzymes or receptors. nih.govnih.gov

The process involves placing the ligand (the naphthyridine derivative) into the binding site of a protein target and calculating the binding affinity, often expressed as a docking score or binding energy. researchgate.net Lower binding energies typically indicate a more stable ligand-protein complex. These studies can reveal crucial binding modes and identify key interactions, such as hydrogen bonds or hydrophobic contacts, with specific amino acid residues in the active site. mdpi.com

For example, in studies of related 1,8-naphthyridine (B1210474) derivatives, molecular docking was used to understand their binding mode within the active site of the H1 receptor. nih.govrsc.org Similarly, oxazole-incorporated naphthyridine derivatives were evaluated as potential anticancer agents through docking simulations to validate their interaction energy and binding profiles. nih.gov These computational predictions are vital for structure-activity relationship (SAR) studies, helping to explain why certain analogues exhibit higher biological activity than others and guiding the design of more potent compounds. nih.gov

Table 2: Illustrative Molecular Docking Results for Naphthyridine Analogues Against Various Protein Targets.
Analogue ClassProtein TargetDocking Score (kcal/mol)Key Interacting Residues
Triazolo-Thiadiazole DerivativeE. coli MurB-8.5Ser228, Gly155
1,3-Thiazolidin-4-one AnalogueCYP450 3A4-8.6Arg105, Phe215
Oxazole-Naphthyridine HybridHuman Cancer Cell Line Target-7.9Lys120, Asp280

Note: Data is compiled from studies on various heterocyclic analogues to illustrate the application of docking studies. mdpi.comresearchgate.net

Computational Analysis of Intermolecular Forces (e.g., π-π Stacking, Hydrogen Bonding Networks)

The stability of a ligand within a protein's binding pocket is governed by a variety of noncovalent intermolecular forces. Computational methods are essential for dissecting and quantifying these interactions. For planar aromatic systems like Benzo[f] nih.govscirp.orgnaphthyridine, π-π stacking and hydrogen bonding are particularly significant. nih.govnih.gov

π-π Stacking: This interaction occurs when aromatic rings bind face-to-face, driven by a combination of dispersion and electrostatic forces. libretexts.org The electron-rich π systems of the naphthyridine core can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a biological target. Computational studies, sometimes using high-level DFT functionals like M06-2X, can calculate the interaction energies of these stacked arrangements. nih.gov Analysis of pyrrolo[1',5'-a]-1,8-naphthyridine derivatives has revealed the presence of π-π stacking, which was confirmed through X-ray crystallography and supported by DFT calculations. ias.ac.in

Hydrogen Bonding: The nitrogen atoms within the naphthyridine rings and the exocyclic amino groups of Benzo[f] nih.govscirp.orgnaphthyridine-5,8-diamine are potent hydrogen bond acceptors and donors, respectively. Molecular dynamics (MD) simulations and docking analyses can identify and characterize these hydrogen bonding networks between the ligand and the receptor. biointerfaceresearch.com These studies can determine the geometry (distance and angle) and stability of hydrogen bonds, which are often critical for high-affinity binding. mdpi.com Advanced techniques like Atoms in Molecules (AIM) theory can also be used to analyze and characterize these noncovalent interactions. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be used to validate experimentally determined structures and interpret complex spectra. For Benzo[f] nih.govscirp.orgnaphthyridine and its analogues, DFT and its time-dependent extension (TD-DFT) are widely used for this purpose. nih.govdntb.gov.ua

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov For a novel Benzo[f] nih.govscirp.orgnaphthyridine derivative isolated from Streptomyces albogriseolus, its structure was elucidated through extensive spectroscopic analysis and subsequently verified by ¹³C-NMR calculations at the B3LYP/6-311+G(2d,p) level of theory. nih.gov The calculated results were in good agreement with the experimental data, demonstrating the power of this predictive approach. nih.gov

Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies observed in Fourier-transform infrared (FTIR) and Raman spectra. nih.gov Theoretical frequencies are often scaled to correct for anharmonicity and basis set limitations, leading to excellent agreement with experimental findings. nih.gov

Electronic Spectroscopy: TD-DFT is the method of choice for calculating electronic transitions, which correspond to the absorption peaks in UV-Visible spectra. nih.govresearchgate.net The calculations can help assign specific absorption bands to electronic transitions within the molecule, such as π→π* transitions, providing a deeper understanding of the molecule's electronic structure. ias.ac.in

Table 3: Comparison of Experimental and DFT-Calculated ¹³C-NMR Chemical Shifts (δ, ppm) for a Benzo[f] nih.govscirp.orgnaphthyridine Analogue.
Carbon Atom PositionExperimental δ (ppm)Calculated δ (ppm)Deviation (ppm)
C-2157.9155.22.7
C-495.898.1-2.3
C-4a142.1140.51.6
C-5141.2143.8-2.6
C-6a120.3125.8-5.5

Note: Data is adapted from the study on 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] nih.govscirp.orgnaphthyridine-2-one. nih.gov

In Silico Design of Novel Analogues

One of the most impactful applications of computational studies is the in silico design of novel molecules with desired properties. This structure-based drug design approach uses the Benzo[f] nih.govscirp.orgnaphthyridine-5,8-diamine scaffold as a starting point for virtual modification. biointerfaceresearch.com

The process typically follows a structured workflow:

Scaffold Selection: The core structure (e.g., Benzo[f] nih.govscirp.orgnaphthyridine) is identified as a promising lead.

Virtual Library Generation: A library of new analogues is created by computationally adding or modifying functional groups at various positions on the scaffold. This can involve changing substituents to alter steric, electronic, or hydrogen-bonding properties. mdpi.com

In Silico Screening: The virtual library is screened using a cascade of computational tools. This often begins with filtering based on drug-likeness rules (e.g., Lipinski's rule of five) and predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov

Docking and Scoring: Promising candidates are then docked into the active site of a biological target to predict binding affinity and mode. rsc.org

Prioritization: Based on the combined results of ADME predictions and docking scores, a small number of the most promising analogues are selected for chemical synthesis and subsequent experimental validation. nih.govrsc.org

This in silico approach significantly accelerates the drug discovery process by focusing laboratory efforts on compounds with the highest probability of success, thereby saving time and resources. nih.gov

V. Advanced Applications and Mechanistic Research of Benzo F 1 2 Naphthyridine Derivatives

Applications in Materials Science

The planarity and rich electronic landscape of benzo-fused naphthyridines make them attractive candidates for the development of advanced materials with tailored optical and electronic properties.

While direct research on the electroluminescent properties of Benzo[f] acs.orgnih.govnaphthyridine-5,8-diamine is not extensively documented, the broader class of fused polycyclic naphthyridines has shown promise as organic luminescence materials. For instance, studies on fused polycyclic 1,6-naphthyridin-4-amines have demonstrated their potential as fluorophores. nih.gov These compounds exhibit interesting optical and electrochemical properties, with absorption spectra showing multiple overlapping broad bands. nih.gov The fluorescence emission of these materials can be tuned, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov

Similarly, other fused heterocyclic systems, such as benzo[f]naphtho[2,3-b]phosphoindoles, have been synthesized and their optical properties investigated. These compounds exhibit photoluminescence, indicating their potential as functional π-electron-containing materials. nih.gov The exploration of such related structures suggests that the benzo[f] acs.orgnih.govnaphthyridine core, with appropriate functionalization, could also yield materials with valuable electroluminescent and optical characteristics. A series of n-type conjugated 1,8-naphthyridine (B1210474) oligomers have been examined in non-doped OLEDs, showing high fluorescence in both solution and solid states, with high quantum yields. researchgate.net

The development of functional polymers derived specifically from Benzo[f] acs.orgnih.govnaphthyridine-5,8-diamine for electronic applications is an area with limited available research. However, the structural characteristics of the benzo[f] acs.orgnih.govnaphthyridine moiety suggest its potential as a building block for conjugated polymers. The planar, electron-deficient nature of the ring system could facilitate intermolecular charge transport, a key property for semiconductor materials used in organic electronics.

Research into related heterocyclic structures provides a basis for this potential. For example, a domino annulation/oxidation of heterocyclic ketene (B1206846) aminals and 2-aminochalcones has been developed for the selective synthesis of poly-substituted benzo[f]imidazo[2,1-a] nih.govresearchgate.netnaphthyridines, which are complex fused heterocyclic systems. acs.org While not polymers, the synthesis of these complex polycyclic structures indicates the versatility of the naphthyridine core in building larger, conjugated systems. The development of synthetic routes to incorporate the benzo[f] acs.orgnih.govnaphthyridine unit into a polymer backbone could lead to novel materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The inherent fluorescence of certain benzo[f] acs.orgnih.govnaphthyridine derivatives makes them promising candidates for the development of fluorescent dyes and biological probes. A notable example is a novel alkaloid, 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] acs.orgnih.govnaphthyridine-2-one, which was isolated from Streptomyces albogriseolus found in mangrove sediments. mdpi.comnih.gov This complex molecule possesses a highly conjugated system, as indicated by its UV maxima at 250, 380, and 525 nm, suggesting potential fluorescent properties that could be harnessed for bioimaging applications. mdpi.comnih.gov

The broader class of fused 1,6-naphthyridine (B1220473) derivatives has also been investigated for their fluorescence properties, demonstrating their potential application as fluorophores. nih.gov The development of such compounds as biological probes often involves functionalization to introduce specific binding sites for analytes of interest, allowing for selective detection through changes in fluorescence.

Compound ClassPotential ApplicationKey Findings
Fused Polycyclic 1,6-Naphthyridin-4-aminesFluorophoresExhibit interesting optical and electrochemical properties with tunable fluorescence. nih.gov
Benzo[f]naphtho[2,3-b]phosphoindolesFunctional π-electron materialsShow photoluminescence. nih.gov
1,8-Naphthyridine OligomersOLED emittersHigh fluorescence in solution and solid state with high quantum yields. researchgate.net
Benzo[f] acs.orgnih.govnaphthyridine AlkaloidBioimagingHighly conjugated system with potential fluorescent properties. mdpi.comnih.gov

Ligand Chemistry and Catalysis

The nitrogen atoms within the benzo[f] acs.orgnih.govnaphthyridine ring system provide ideal coordination sites for metal ions, making these compounds attractive as ligands in coordination chemistry and catalysis.

While there is a lack of specific studies on the coordination of Benzo[f] acs.orgnih.govnaphthyridine-5,8-diamine with Platinum(II), Nickel(II), and Copper(II), research on related naphthyridine isomers highlights the potential of this scaffold as a versatile ligand.

Nickel(II) and Copper(II) Complexes: The coordination chemistry of other N-heterocycles with Nickel(II) and Copper(II) is well-established. For instance, complexes of 1,6-benzo[h]naphthyridine with Copper(II) and Cadmium(II) have been prepared and their stability constants determined. chemicalpapers.com These studies show that the naphthyridine ligand can effectively chelate metal ions. Dicopper(I) complexes supported by dinucleating 1,8-naphthyridine ligands have also been prepared and shown to be versatile in activating small molecules. nih.gov The proximity of the two metal centers, enforced by the ligand scaffold, is key to their reactivity. nih.gov

The coordination behavior of these related naphthyridine isomers suggests that benzo[f] acs.orgnih.govnaphthyridine derivatives, including the 5,8-diamine, would likely form stable complexes with Platinum(II), Nickel(II), and Copper(II). The diamine functional groups in the target compound could potentially offer additional coordination sites, leading to the formation of multinuclear or polymeric coordination complexes with interesting structural and electronic properties.

Metal IonLigand ScaffoldKey Findings
Platinum(II)1,6-NaphthyridineForms dinuclear complexes with cytotoxic activity. nih.gov
Copper(II)1,6-Benzo[h]naphthyridineForms stable complexes. chemicalpapers.com
Copper(I)1,8-NaphthyridineForms dinuclear complexes capable of activating small molecules. nih.gov

The application of aromatic benzo[f] acs.orgnih.govnaphthyridine derivatives in asymmetric catalysis is a field that remains largely unexplored. However, the use of a related, non-aromatic scaffold, a 5,6,7,8-tetrahydro-1,6-naphthyridine, has been reported in the asymmetric synthesis of a potent RORγt inverse agonist. nih.gov In this synthesis, a ruthenium-catalyzed enantioselective transfer hydrogenation was a key step in establishing the chiral center within the tetrahydronaphthyridine core. nih.gov

This example, although involving a saturated version of the naphthyridine ring, underscores the potential of naphthyridine-based ligands to create a chiral environment around a metal center, which is a prerequisite for asymmetric catalysis. The development of chiral benzo[f] acs.orgnih.govnaphthyridine derivatives could lead to novel ligands for a variety of asymmetric transformations. The rigid and planar nature of the aromatic scaffold could provide a well-defined steric and electronic environment to control the stereochemical outcome of catalytic reactions. Further research is needed to synthesize chiral benzo[f] acs.orgnih.govnaphthyridine ligands and explore their utility in asymmetric catalysis.

Investigation of Dinuclear Metal Complexes for Specific Interactions

The unique structural arrangement of nitrogen atoms within naphthyridine-based ligands makes them exceptional candidates for the construction of dinuclear metal complexes. These complexes, where two metal centers are held in close proximity, can exhibit unique electronic, catalytic, and reactive properties compared to their mononuclear counterparts.

Research into dinuclear first-row transition metal complexes has utilized a 1,8-naphthyridine-based dinucleating ligand, 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN). nih.gov The rigidity of the DPFN ligand enforces a specific pseudo-octahedral geometry around the metal centers, which can contain various bridging ligands like chloro, hydroxo, and aqua, forming a "diamond" shaped configuration. nih.gov In these structures, the metal-metal distances can vary significantly, for instance, from 2.7826(5) to 3.2410(11) Å. nih.gov A key feature of these dinuclear complexes is the presence of an additional open coordination site on each metal center, which can accommodate terminal ligands in a syn geometry, a characteristic of particular interest for catalyst design. nih.gov

While this research focuses on the 1,8-naphthyridine isomer, the principles of using a rigid, multi-nitrogen heterocyclic core to create bimetallic systems are directly applicable to the Benzo[f] nih.govmdpi.comnaphthyridine framework. The arrangement of nitrogen atoms in the benzo[f] nih.govmdpi.comnaphthyridine core could similarly serve as a scaffold for creating dinuclear complexes with potentially novel catalytic and therapeutic applications.

Mechanistic Research in Biological Systems

The biological effects of benzonaphthyridine derivatives are underpinned by their interactions with various cellular components. Mechanistic research aims to elucidate these interactions at a molecular level, providing a foundation for the rational design of more potent and selective therapeutic agents.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For naphthyridine and benzonaphthyridine derivatives, SAR studies have been crucial in identifying the key structural features required for various therapeutic effects, including anticancer activity.

In a study of naphthyridine derivatives evaluated for their in vitro cytotoxic activities against HeLa, HL-60, and PC-3 cancer cell lines, several key SAR insights were revealed. nih.gov The potency of these compounds was found to be highly dependent on the nature and position of substituents on the naphthyridine core.

Key SAR Findings for Cytotoxic Naphthyridine Derivatives:

Position of SubstitutionObservation
C-2 PositionSubstitution with a naphthyl ring generally increased cytotoxicity. nih.gov
C-5, C-6, and C-7 PositionsMethyl substitution at the C-6 or C-7 positions was more favorable for activity than substitution at the C-5 position. nih.gov
C-2 Phenyl RingCompounds with a 2',4'-dimethoxy phenyl ring at C-2 showed stronger activity than those with a 3',4'-dimethoxy phenyl ring. nih.gov
Multiple SubstitutionsCompounds with two methyl groups at both the C-5 and C-7 positions, or those with no substitution at C-5, C-6, and C-7, were substantially less active. nih.gov

For instance, a derivative with both a methyl group at C-7 and a naphthyl ring at C-2 demonstrated the most potent activity against all three tested human cancer cell lines, with IC₅₀ values of 0.7 µM (HeLa), 0.1 µM (HL-60), and 5.1 µM (PC-3). nih.gov These studies help in constructing a pharmacophore model, which is an essential tool for the design of new, more effective anticancer agents based on the benzonaphthyridine scaffold.

Benzonaphthyridine derivatives have been shown to inhibit a wide array of enzymes, highlighting the versatility of this scaffold in drug design.

DNA Gyrase and Topoisomerase: Some naphthyridine derivatives, such as vosaroxin, are known to inhibit topoisomerase II, a mechanism that contributes to their potent anticancer activity. nih.gov These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to DNA damage and cell death. The mechanism often involves the stabilization of the enzyme-DNA cleavage complex.

Protein Kinases: Various benzonaphthyridine isomers have been identified as potent protein kinase inhibitors. For example, substituted dibenzo[c,f] mdpi.comnih.govnaphthyridines have been discovered as selective inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1).

Monoamine Oxidase (MAO): Novel derivatives of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridines have been synthesized and identified as MAO-B inhibitors with potency in the low micromolar range. mdpi.com For instance, the 1-(2-(4-fluorophenyl)ethynyl) analog exhibited an IC₅₀ of 1.35 μM. mdpi.com

Acetylcholine Esterase: The potential for benzonaphthyridine scaffolds to act as acetylcholinesterase (AChE) inhibitors has been explored, suggesting applications in neurodegenerative diseases.

HIV Integrase: The 1,6-naphthyridine scaffold has been a promising basis for the development of HIV-1 integrase inhibitors. These inhibitors work by preventing the integration of viral DNA into the host genome, a critical step in the HIV replication cycle.

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cancer cells. Certain benzonaphthyridine derivatives have been investigated as MDR modulators.

A series of benzo[b]-1,8-naphthyridine derivatives have been shown to reverse MDR in mouse T-lymphoma cells transfected with the MDR1 gene. nih.gov Many of these compounds were more effective at reversing MDR than reference drugs like verapamil (B1683045) and propranolol. nih.gov The proposed mechanism involves the inhibition of the P-gp efflux pump, leading to an increased intracellular concentration of the chemotherapeutic agent. The lipophilic nature of the benzonaphthyridine core allows it to interact with the transmembrane domains of P-gp, while specific side chains can further enhance this interaction. This chemosensitizing activity makes these compounds valuable candidates for combination therapies in cancer treatment. The 1,8-naphthyridines sulfonamides have also been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov

Receptor Binding and Antagonism Mechanisms (e.g., αvβ3 Antagonism, Adenosine (B11128) Receptor Agonism)

The structural characteristics of the benzo[f] ontosight.ainih.govnaphthyridine scaffold make it a plausible candidate for interaction with various biological receptors, although specific research on its direct binding to αvβ3 integrin or adenosine receptors is not extensively documented. However, the principles of receptor antagonism and agonism can be explored in the context of related heterocyclic compounds.

αvβ3 Antagonism: The integrin αvβ3 receptor is a target in several disease states. Small-molecule antagonists have been designed to inhibit its function, but some can induce conformational changes that lead to undesired effects. nih.gov The development of "pure antagonists" that block the receptor without inducing these changes is a key goal. nih.gov A scaffold like benzo[f] ontosight.ainih.govnaphthyridine offers a rigid core from which functional groups could be positioned to interact with the receptor's binding sites, potentially mimicking the binding of pure peptide antagonists. nih.gov The design of such molecules would focus on achieving high-affinity binding without triggering the receptor's high-affinity ligand-binding state.

Adenosine Receptor Agonism: Adenosine receptors (A1, A2A, A2B, A3) are G protein-coupled receptors that play crucial roles in various physiological processes, making them important drug targets. frontiersin.orgacs.org Agonists for these receptors are sought for treating conditions like inflammation and pain. frontiersin.org The development of potent and selective adenosine receptor agonists often involves heterocyclic scaffolds. nih.govmdpi.com The benzo[f] ontosight.ainih.govnaphthyridine core could serve as a foundational structure for developing novel adenosine receptor agonists. By strategically adding substituents to the core, it may be possible to achieve selective activation of specific adenosine receptor subtypes, such as the A1 receptor, which plays a predominant role in certain neurological phenomena. nih.gov

The potential for this scaffold is highlighted by the broad range of biological activities exhibited by various naphthyridine and benzonaphthyridine isomers, which are known to interact with enzymes, receptors, and ion channels. ontosight.ainih.gov

Role as Scaffolds for Investigating Neurological Pathway Modulation (e.g., Alzheimer's, Depression, Parkinson's)

The benzo[f] ontosight.ainih.govnaphthyridine scaffold and its isomers are being explored as foundational structures for agents targeting neurological disorders. nih.govmdpi.com Their rigid, planar structure is suitable for designing molecules that can interact with targets implicated in the pathophysiology of diseases like Alzheimer's, Parkinson's, and depression.

Alzheimer's Disease: A key strategy in Alzheimer's research is the development of multi-target-directed ligands (MTDLs) that can address the disease's complex pathology, including inhibiting cholinesterases (AChE and BChE) and preventing β-amyloid (Aβ) aggregation. mdpi.com The benzonaphthyridine framework is a candidate for designing such MTDLs. For instance, derivatives of the related isomer, benzo[b] ontosight.aimdpi.comnaphthyridine, have been synthesized and investigated as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to Alzheimer's pathology. nih.govnih.gov The inhibition of MAO-B can help modulate neurotransmitter levels and reduce oxidative stress.

Parkinson's Disease: Parkinson's disease is characterized by the loss of dopaminergic neurons and the aggregation of α-synuclein. mdpi.com MAO-B inhibitors are an established therapy for Parkinson's, and research continues into novel scaffolds that can provide potent and selective inhibition. Studies on 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] ontosight.aimdpi.comnaphthyridines revealed derivatives with MAO-B inhibitory activity in the low micromolar range. nih.govnih.gov These findings underscore the potential of the benzonaphthyridine core as a scaffold for developing new anti-Parkinson's agents.

The table below presents research findings on phenylethynyl derivatives of a related benzo[b] ontosight.aimdpi.comnaphthyridine scaffold, demonstrating their potency as MAO-B inhibitors. nih.gov

Compound IDSubstituent (X)TargetIC₅₀ (µM)
5c HMAO-B2.52
5d 4-CH₃MAO-B1.83
5e 4-OCH₃MAO-B5.23
5f 4-ClMAO-B1.63
5g 4-FMAO-B1.35
5h 3,4-diClMAO-B1.76
Pargyline (Reference)MAO-B1.10

This data is for benzo[b] ontosight.aimdpi.comnaphthyridine derivatives, illustrating the potential of the general benzonaphthyridine scaffold in neurological research. nih.gov

Depression: While specific studies linking benzo[f] ontosight.ainih.govnaphthyridine derivatives to depression are limited, the modulation of monoaminergic systems is a cornerstone of antidepressant therapy. The demonstrated activity of related scaffolds as MAO inhibitors suggests that derivatives of benzo[f] ontosight.ainih.govnaphthyridine could be designed and screened for similar activities, potentially leading to new therapeutic approaches for treatment-resistant depression. nih.gov

Vi. Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic methodologies is crucial for advancing the study of Benzo[f] researchgate.netnih.govnaphthyridine-5,8-diamine. Current research on related scaffolds provides a roadmap for future synthetic exploration.

Advanced Multi-component Reactions: Recent advancements have demonstrated the synthesis of 5-aryl-benzo[f] researchgate.netnih.govnaphthyridines through a microwave-assisted, one-pot cascade process involving an Ugi three-component reaction followed by an intramolecular aza-Diels-Alder cycloaddition. researchgate.net Future work could focus on adapting these powerful, atom-economical multi-component strategies to directly install amine functionalities or their precursors at the C5 and C8 positions. The use of microwave-assisted organic synthesis (MAOS) can significantly shorten reaction times and improve yields, aligning with the principles of green chemistry. researchgate.net

Green Chemistry Approaches: The synthesis of related benzonaphthyridine isomers has been achieved using environmentally benign "on-water" reactions, which reduce the need for volatile organic solvents. nih.govrsc.org A key future direction will be the design of synthetic pathways for Benzo[f] researchgate.netnih.govnaphthyridine-5,8-diamine that utilize water as a solvent, employ catalyst-free conditions, or avoid transition metals, thereby minimizing waste and environmental impact. nih.gov

Biosynthetic and Chemoenzymatic Methods: A complex derivative of Benzo[f] researchgate.netnih.govnaphthyridine has been isolated from the mangrove-derived bacterium Streptomyces albogriseolus. mdpi.comnih.gov This discovery opens an exciting avenue for exploring the compound's natural biosynthetic pathway. Future research could involve genomic analysis of the producing organism to identify the responsible gene clusters. mdpi.com This knowledge could then be leveraged for chemoenzymatic or fully biosynthetic production of the core scaffold, representing the ultimate sustainable synthesis.

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry offers powerful tools to predict the properties of Benzo[f] researchgate.netnih.govnaphthyridine-5,8-diamine and guide experimental research, saving time and resources.

Quantum Chemical Calculations: Density Functional Theory (DFT) has already been successfully used to verify the structure of a naturally occurring Benzo[f] researchgate.netnih.govnaphthyridine derivative by calculating its 13C-NMR shifts at the B3LYP/6-311+G(2d,p) level. mdpi.comnih.gov Future computational studies can expand significantly on this, predicting a wide range of properties for the 5,8-diamine derivative. These include optimizing its 3D geometry, calculating its frontier molecular orbitals (HOMO/LUMO) to understand its electronic behavior and reactivity, and predicting its spectroscopic signatures.

Quantitative Structure-Activity Relationship (QSAR): For related naphthyridine derivatives, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to build robust models that correlate specific structural features with cytotoxic activity against cancer cell lines. nih.gov A similar approach for a library of Benzo[f] researchgate.netnih.govnaphthyridine-5,8-diamine analogues could accelerate the discovery of potent therapeutic agents. nih.govnih.gov By identifying the key molecular descriptors responsible for biological activity, QSAR models can guide the synthesis of new derivatives with enhanced potency and selectivity. frontiersin.org

Molecular Docking and Dynamics: To predict how Benzo[f] researchgate.netnih.govnaphthyridine-5,8-diamine might interact with biological targets, molecular docking simulations can be performed. academie-sciences.fr These studies can place the molecule into the active sites of enzymes or the binding pockets of receptors to predict binding affinity and specific molecular interactions, such as hydrogen bonds and π-π stacking. academie-sciences.fr The 5,8-diamine groups are expected to be key pharmacophoric features, and docking studies can help identify targets where these groups can serve as critical hydrogen bond donors.

Computational MethodApplication for Benzo[f] researchgate.netnih.govnaphthyridine-5,8-diaminePotential Outcome
Density Functional Theory (DFT) Geometry optimization, electronic structure calculation (HOMO/LUMO), spectroscopic prediction. mdpi.comUnderstanding of fundamental chemical reactivity, stability, and spectral properties.
QSAR (CoMFA/CoMSIA) Correlate structural modifications of derivatives with biological activity (e.g., cytotoxicity). nih.govPredictive models to guide the design of more potent therapeutic compounds.
Molecular Docking Predict binding modes and affinities with biological targets (e.g., enzymes, receptors). academie-sciences.frIdentification of potential protein targets and key intermolecular interactions.
Molecular Dynamics (MD) Simulate the dynamic behavior of the ligand-protein complex over time.Assessment of binding stability and conformational changes upon binding.

Deeper Elucidation of Molecular Interaction Mechanisms in Biological Systems

The broad biological activities of naphthyridine compounds suggest that Benzo[f] researchgate.netnih.govnaphthyridine-5,8-diamine is a promising candidate for therapeutic applications. nih.govnih.gov Future research must focus on rigorously defining its biological effects and molecular mechanisms.

The presence of the Benzo[f] researchgate.netnih.govnaphthyridine scaffold in a natural product from Streptomyces implies inherent bioactivity. mdpi.com The diamine functional groups at the C5 and C8 positions are significant as they can act as potent hydrogen bond donors and can be protonated at physiological pH, suggesting strong potential for interaction with biological macromolecules.

Future investigations should include:

Broad-Spectrum Bioactivity Screening: Initial studies should assess the compound's activity against a wide panel of human cancer cell lines, pathogenic bacteria, and fungi to identify potential therapeutic areas.

Target Identification and Validation: Once a biological effect is confirmed, efforts must be directed at identifying the specific molecular target(s). This can be achieved through techniques such as affinity chromatography, proteomics, and genetic screening.

Biophysical and Structural Studies: To understand the interaction between the compound and its target at a molecular level, biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantify binding affinity and thermodynamics. Ultimately, obtaining a high-resolution crystal or cryo-EM structure of the compound in complex with its biological target would provide definitive insight into its mechanism of action, paving the way for structure-based drug design.

Innovative Applications in Advanced Materials and Nanoscience

Beyond its potential biological applications, the unique electronic and structural properties of Benzo[f] researchgate.netnih.govnaphthyridine-5,8-diamine make it an intriguing candidate for development in materials science and nanotechnology. This area represents a completely novel direction for this class of compounds.

The core structure is a planar, aromatic, nitrogen-rich heterocycle. Such molecules are often explored for their unique optoelectronic properties. The introduction of electron-donating diamine groups is expected to significantly modulate the electronic structure, potentially leading to useful material properties.

Prospective research opportunities include:

Organic Electronics: The planar, π-conjugated system could be investigated for its semiconductor properties. Future studies could explore its use as an organic thin-film transistor (OTFT) or as a component in organic light-emitting diodes (OLEDs), where its electron-rich nature might be beneficial for charge transport or as an emissive or host material.

Fluorescent Sensors: Many aromatic heterocycles exhibit fluorescence. Research could characterize the photophysical properties of Benzo[f] researchgate.netnih.govnaphthyridine-5,8-diamine. The amine groups could act as binding sites for analytes like metal ions or protons, potentially causing a detectable change in the compound's fluorescence (chemosensing).

Coordination Chemistry and MOFs: The nitrogen atoms of the naphthyridine core and the exocyclic diamines can act as ligands for metal ions. This opens the possibility of designing novel coordination polymers or metal-organic frameworks (MOFs). Such materials could have applications in catalysis, gas storage, or separation.

This exploration into materials science would represent a significant expansion of the chemical utility of the Benzo[f] researchgate.netnih.govnaphthyridine scaffold, leveraging its fundamental molecular properties for applications beyond medicine.

Q & A

Q. What are the standard methods for synthesizing Benzo[f][1,7]naphthyridine-5,8-diamine and its derivatives?

  • Methodology : Synthesis typically involves intramolecular cyclization reactions. For example, copper bromide-catalyzed intramolecular [4+2] hetero-Diels–Alder reactions have been employed to construct the naphthyridine core . Polyphosphoric acid (PPA) is often used as a catalyst in reactions involving heteroaromatic carboxylic acids to form fused derivatives . Key steps include optimizing reaction time, temperature (e.g., 120–160°C), and stoichiometry of intermediates like 2-chloroquinoline-3-carbaldehyde .
  • Validation : Structural confirmation via NMR (¹H, ¹³C), IR, and mass spectrometry is critical. For example, δexpt. values for carbon atoms in the naphthyridine core (e.g., C-2: 157.9 ppm, C-4a: 123.0 ppm) should align with computational predictions (δcald.) to validate regioselectivity .

Q. How is the structural elucidation of Benzo[f][1,7]naphthyridine derivatives performed?

  • Techniques :
  • NMR Analysis : Compare experimental ¹³C NMR chemical shifts (e.g., C-8a: 125.8 ppm) with density functional theory (DFT)-calculated values. Discrepancies >2 ppm (e.g., Δ = +5.5 for C-12) may indicate electronic effects or solvation artifacts .
  • X-ray Crystallography : Used to resolve ambiguities in fused-ring systems, particularly for spiro-N,N-ketal derivatives or isomeric forms .
    • Data Interpretation : Discrepancies between experimental and theoretical NMR shifts (e.g., Δ = +4.4 for C-4a) may require revisiting computational models (e.g., solvent corrections or hybrid functionals) .

Advanced Research Questions

Q. How can computational chemistry address contradictions in experimental and theoretical data for this compound?

  • Case Study : For Benzo[f][1,7]naphthyridine, DFT calculations (e.g., B3LYP/6-311+G(d,p)) often underestimate chemical shifts for carbons in electron-deficient regions (e.g., C-12: δexpt. = 129.5 vs. δcald. = 135.0). This suggests limitations in modeling π-conjugation or solvent effects .
  • Resolution : Incorporate explicit solvent models (e.g., PCM for DMSO) or post-Hartree-Fock methods (e.g., MP2) to improve accuracy .

Q. What strategies optimize the cytotoxic activity of Benzo[f][1,7]naphthyridine derivatives against cancer cell lines?

  • SAR Insights :
  • Appendage Functionalization : Adding a functionalized longer chain (e.g., alkyl or aryl groups at C-8) enhances PARP1 inhibition (IC50 < 1 μM) by improving binding to the NAD<sup>+</sup> pocket .
  • Isomeric Effects : Linear vs. angular fused derivatives (e.g., benzo[h]naphtho[1,2-b][1,6]naphthyridine vs. benzo[b] isomers) show distinct cytotoxic profiles against MCF7 cells due to steric hindrance differences .
    • Experimental Design : Use PPA-mediated cyclization under controlled conditions (Table 2: 16–18 hr, 120–140°C) to prioritize bioactive conformers .

Q. How are data discrepancies in biological assays managed for this compound class?

  • Example : In antimicrobial studies, contradictory activity data may arise from variations in bacterial strain susceptibility or compound purity (>95% required).
  • Best Practices :
  • Standardization : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC assays.
  • Triplicate Validation : Repeat dose-response curves (e.g., 0.1–100 μM) with internal controls (e.g., ciprofloxacin) to ensure reproducibility .

Methodological Guidelines

Q. What analytical workflows are recommended for purity assessment?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.
  • Elemental Analysis : Match calculated vs. observed values (e.g., C: 81.84% calc. vs. 81.78% obs. for C31H19ClN2) to confirm stoichiometry .

Q. How are intramolecular cyclization reactions monitored in real time?

  • In Situ Techniques :
  • FT-IR : Track carbonyl (C=O) or amine (N-H) peak disappearance.
  • TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to confirm intermediate consumption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.